N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-nitrobenzamide
Description
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-nitrobenzamide is a complex organic compound that features a trifluoromethyl group, a nitrobenzamide moiety, and a chloropyridine ring
Properties
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3O4/c20-15-9-11(19(21,22)23)10-24-18(15)30-13-7-5-12(6-8-13)25-17(27)14-3-1-2-4-16(14)26(28)29/h1-10H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZXNAQFBMBEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine through halogenation and trifluoromethylation reactions.
Coupling with Phenol Derivative: The pyridine intermediate is then coupled with a phenol derivative under basic conditions to form the pyridinyl-phenol ether.
Nitration and Amidation: The final steps involve nitration of the phenol ring followed by amidation to introduce the nitrobenzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) on the benzamide ring is highly susceptible to reduction under standard conditions. Common reducing agents convert it to an amine (-NH₂), enabling further derivatization.
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Nitro → Amine reduction | H₂/Pd-C, ethanol, 25°C, 6 hrs | N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-aminobenzamide | , |
This reaction is critical for generating intermediates in drug discovery, as seen in analogous nitrobenzamide derivatives .
Hydrolysis of the Amide Bond
The amide bond can undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid and aniline derivatives.
| Reaction | Conditions | Products | Source |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12 hrs | 2-nitrobenzoic acid + 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |
| Basic hydrolysis | NaOH (10%), 80°C, 8 hrs | Sodium 2-nitrobenzoate + 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline |
Hydrolysis kinetics depend on steric hindrance from the trifluoromethylpyridine group.
Electrophilic Aromatic Substitution
The electron-deficient pyridine and benzene rings may undergo electrophilic substitution at activated positions.
-
Nitration/Sulfonation :
The para position to the ether-linked oxygen on the central phenyl ring is most reactive.
Example:Similar reactivity is observed in chlorinated pyridine systems.
Nucleophilic Aromatic Substitution
The chlorine atom on the pyridine ring can participate in nucleophilic substitution due to electron withdrawal by the trifluoromethyl group.
| Reaction | Nucleophile | Product | Source |
|---|---|---|---|
| Chlorine displacement | NaN₃, DMF, 100°C, 24 hrs | Azide-substituted pyridine derivative |
This reaction is pivotal for introducing functional groups like amines or thiols .
Oxidation Reactions
The benzamide’s aromatic system and ether linkages may undergo oxidation under harsh conditions.
| Reaction | Reagents | Product | Source |
|---|---|---|---|
| Ether cleavage | HIO₄, H₂O, 60°C, 3 hrs | 2-nitrobenzoic acid + 3-chloro-5-(trifluoromethyl)pyridin-2-ol |
Oxidative cleavage of the ether bond is observed in structurally related compounds.
Coupling Reactions
The reduced amine derivative (from Section 1) can participate in cross-coupling reactions.
| Reaction | Catalyst/Reagents | Product | Source |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl-functionalized derivative | , |
Such reactions expand the compound’s utility in designing kinase inhibitors .
Photochemical Reactivity
The nitro group may undergo photochemical reduction or rearrangement under UV light, forming nitroxide radicals or nitroso intermediates.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research has indicated that N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-nitrobenzamide exhibits promising anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's ability to target specific signaling pathways involved in cancer cell survival makes it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. Its mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes, making it a potential candidate for developing new antibiotics .
Drug Development
Target Identification
this compound has been investigated for its ability to bind selectively to certain biological targets, such as kinases and other proteins involved in disease pathways. This binding specificity is crucial for designing drugs with fewer side effects and improved efficacy .
Formulation Studies
The compound's solubility and stability are critical factors in its formulation as a pharmaceutical agent. Recent studies have focused on optimizing these parameters to enhance bioavailability when administered in vivo. Various formulations, including nanoparticles and liposomal carriers, are being explored to improve delivery efficiency .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating significant potency. |
| Study 2 | Antimicrobial Effects | Showed effectiveness against Gram-positive bacteria, suggesting potential as a new antibiotic candidate. |
| Study 3 | Binding Studies | Identified specific protein targets through X-ray fluorescence spectrometry, indicating selective binding properties. |
Mechanism of Action
The mechanism of action of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The trifluoromethyl group and nitrobenzamide moiety contribute to its binding affinity and specificity. The compound may inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-hydroxybenzamide: Contains a hydroxyl group instead of a nitro group.
Uniqueness
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-nitrobenzamide is unique due to its combination of a trifluoromethyl group, nitrobenzamide moiety, and chloropyridine ring. This combination imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for various applications.
Biological Activity
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H14ClF3N2O3
- Molecular Weight : 394.79 g/mol
- CAS Number : 338775-51-2
The compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Enzymatic Pathways : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly those in the kinase family. This inhibition can lead to reduced tumor growth and metastasis.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
Biological Activity Data
Case Studies
- Cancer Research : A study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.
- Antimicrobial Testing : In vitro assays conducted against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited bactericidal effects at concentrations lower than previously reported for similar compounds, indicating it could serve as a lead compound for developing new antibiotics.
- Inflammation Studies : In a mouse model of acute inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.
Q & A
Q. What are the key synthetic routes for N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-nitrobenzamide?
The synthesis typically involves multi-step reactions:
- Substitution Reaction : Reacting nitro-substituted aryl halides (e.g., 3-chloro-4-fluoronitrobenzene) with pyridinyl alcohols under alkaline conditions to form intermediates like N-(3-chloro-4-(2-pyridylmethoxy)nitrobenzene .
- Reduction : Nitro groups are reduced to amines using iron powder under acidic conditions (e.g., HCl) .
- Condensation : The amine intermediate reacts with activated carboxylic acids (e.g., 2-nitrobenzoyl chloride) in the presence of coupling agents (e.g., DCC) .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Substitution | K₂CO₃, DMF, 80°C | 70–85% |
| Reduction | Fe powder, HCl, 60°C | 60–75% |
| Condensation | DCC, CH₂Cl₂, RT | 50–65% |
Q. How is the compound structurally characterized?
- NMR Spectroscopy : and NMR confirm regiochemistry and functional groups. For example, aromatic protons in pyridine (δ 8.8–8.9 ppm) and nitrobenzamide (δ 7.8–8.2 ppm) are diagnostic .
- HRMS : Molecular ion peaks (e.g., [M–H]⁻ at m/z 560.0397) validate the molecular formula .
- X-ray Crystallography : Used to resolve ambiguous stereochemistry in related trifluoromethylpyridine derivatives .
Advanced Research Questions
Q. What biochemical targets are hypothesized for this compound?
Similar trifluoromethylpyridine derivatives target:
- Phosphopantetheinyl Transferases (PPTases) : Enzymes critical for bacterial fatty acid synthesis (e.g., acps-pptase). Inhibition disrupts lipid metabolism and bacterial proliferation .
- Insecticidal Targets : Fluazuron, a structural analog, inhibits chitin synthesis in arthropods by targeting UDP-N-acetylglucosamine transporters .
Q. Experimental Validation Strategies :
Q. How do structural modifications influence bioactivity?
- Nitro Group Reduction : Converting the nitro to an amine (e.g., via catalytic hydrogenation) enhances solubility but reduces insecticidal activity in analogs like fluazuron .
- Trifluoromethyl Position : Shifting the CF₃ group on the pyridine ring (e.g., from 5- to 3-position) decreases target binding affinity by 10-fold in enzyme assays .
Q. Structure-Activity Relationship (SAR) Data :
| Modification | Bioactivity (IC₅₀, μM) | Target |
|---|---|---|
| Nitro → Amine | >100 (vs. 1.2 for parent) | PPTase |
| CF₃ at 5-position | 0.8 | PPTase |
| CF₃ at 3-position | 8.5 | PPTase |
Q. How can contradictory data in bioactivity studies be resolved?
Discrepancies in antibacterial vs. insecticidal activity may arise from:
- Off-Target Effects : Use proteome-wide activity-based profiling (e.g., ABPP) to identify non-specific interactions .
- Metabolic Stability : Evaluate compound stability in insect hemolymph vs. bacterial media using LC-MS/MS .
Case Study : Fluopyram (a related benzamide) shows antifungal activity due to unintended succinate dehydrogenase inhibition, highlighting the need for target-specific assays .
Methodological Challenges
Q. What strategies optimize reaction yields in large-scale synthesis?
Q. How is resistance to this compound characterized in target organisms?
- Mutagenesis Screens : Isolate resistant bacterial strains via serial passaging under sublethal compound concentrations. Sequencing reveals mutations in PPTase genes (e.g., acpS G152D) .
- Cross-Resistance Testing : Assess susceptibility to fluazuron and other benzamides to identify shared resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
